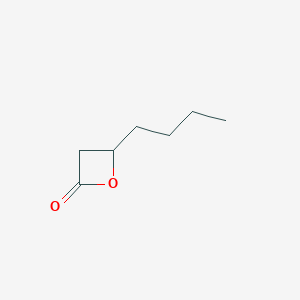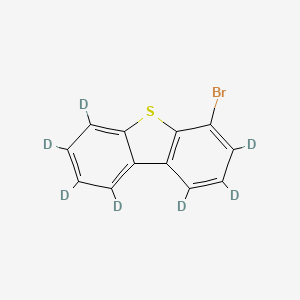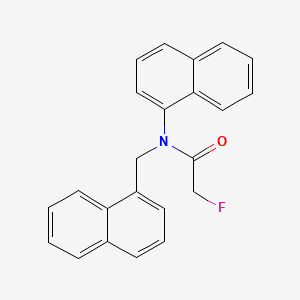
7-(Methylamino)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylamino)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of a methylamino group attached to the seventh position of the naphthalene ring and a hydroxyl group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)naphthalen-2-ol typically involves the aminomethylation of naphthalen-2-ol. This process can be carried out using secondary aliphatic and heterocyclic diamines with formaldehyde and naphthalen-2-ol . The reaction is usually performed in solvents such as methanol, ethanol, or propan-2-ol, with methanol often providing the best results . The formation of strong intramolecular hydrogen bonds O−H · · · N in the molecules of some products is detected by IR and 1H NMR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is an intermediate for the synthesis of other chemicals used in cosmetics, such as hair dyes and color intensifiers .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Methylamino)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions:
Formaldehyde: Used in aminomethylation reactions.
Secondary Aliphatic and Heterocyclic Diamines: React with naphthalen-2-ol to form Mannich bases.
Major Products Formed:
Mannich Bases: Formed through aminomethylation reactions.
Wissenschaftliche Forschungsanwendungen
7-(Methylamino)naphthalen-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-(Methylamino)naphthalen-2-ol involves its interaction with molecular targets through the formation of strong intramolecular hydrogen bonds O−H · · · N . These interactions can influence the compound’s reactivity and stability in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-ol: The parent compound without the methylamino group.
Naphthalene-2,7-diol: A related compound with two hydroxyl groups.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Used in the detection and adsorption of aluminum ions.
Uniqueness: 7-(Methylamino)naphthalen-2-ol is unique due to the presence of both a methylamino group and a hydroxyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
377734-57-1 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
7-(methylamino)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c1-12-10-4-2-8-3-5-11(13)7-9(8)6-10/h2-7,12-13H,1H3 |
InChI-Schlüssel |
RVJSUVDKINUSGK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
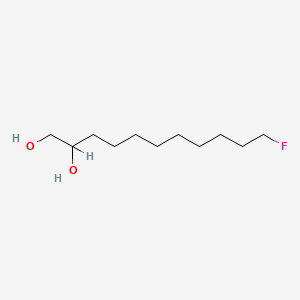
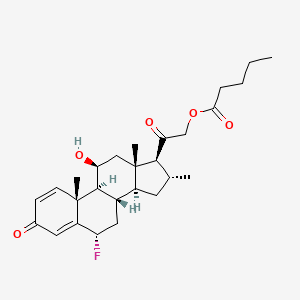
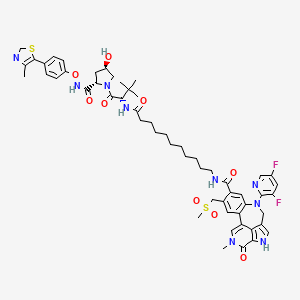
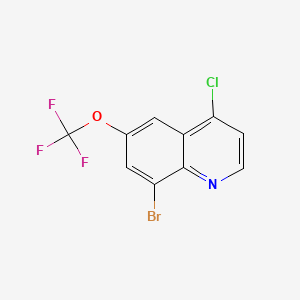
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)


